Allylbromodimethylsilane

説明

Historical Context of Organosilane Reagents in Organic Synthesis

The journey of organosilane chemistry began in the 19th century with pioneering discoveries. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. wikipedia.org However, it was the extensive work of Frederic S. Kipping in the early 20th century that laid the foundation for the field, leading to the development of a wide range of organosilicon compounds and earning him the title of the "father of classical organosilicon chemistry". ias.ac.in

The mid-20th century saw a significant leap forward with the development of the "Direct Process" by Eugene G. Rochow and Richard Müller, enabling the large-scale industrial production of organosilane monomers. mdpi.com This breakthrough paved the way for the widespread availability and application of organosilane reagents in organic synthesis. Allylsilanes, a specific class of organosilanes, gained prominence as versatile nucleophiles, particularly following the discovery of the Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of carbonyl compounds. frontiersin.org This reaction highlighted the synthetic potential of allylsilanes in carbon-carbon bond formation. frontiersin.org

The Unique Position of Allylbromodimethylsilane within Allylsilane Chemistry

Allylbromodimethylsilane distinguishes itself from more common allylsilanes, such as allyltrimethylsilane, through the presence of the bromine atom on the silicon. This feature imparts a unique reactivity profile, allowing it to act as a bifunctional reagent. The allyl group can participate in typical allylation reactions, while the silicon-bromine bond provides a site for nucleophilic substitution. This dual reactivity opens up possibilities for tandem or sequential reactions, where both functionalities are exploited to build molecular complexity efficiently.

The electron-withdrawing nature of the bromine atom can also influence the reactivity of the allyl group, potentially altering its nucleophilicity and behavior in Lewis acid-catalyzed reactions compared to its peralkylated counterparts. This modulation of reactivity is a key aspect of its unique position in the chemist's toolkit.

Overview of Research Trajectories for Allylbromodimethylsilane

Current research involving allylbromodimethylsilane and related bromoallylsilanes is exploring their utility in novel synthetic methodologies. One significant area of investigation is their use as precursors to other functionalized silicon-containing compounds. The reactive Si-Br bond can be readily transformed, allowing for the introduction of various other functional groups onto the silicon atom, thereby creating a diverse array of tailored reagents.

Furthermore, the bifunctional nature of allylbromodimethylsilane is being harnessed in the development of cascade reactions and intramolecular cyclizations. By carefully designing substrates and reaction conditions, chemists can orchestrate sequences where the allyl group reacts first, followed by a subsequent transformation involving the bromine atom (or a derivative thereof), leading to the rapid construction of complex cyclic and polycyclic systems. These research efforts continue to expand the synthetic utility of this versatile organosilane reagent.

Compound Properties

Below is a table summarizing the key physical and chemical properties of Allylbromodimethylsilane.

| Property | Value |

| CAS Number | 302911-93-9 |

| Molecular Formula | C5H11BrSi |

| Molecular Weight | 179.13 g/mol |

| Boiling Point | 130 °C |

| Density | 1.155 g/mL at 25 °C |

| Refractive Index | n20/D 1.457 |

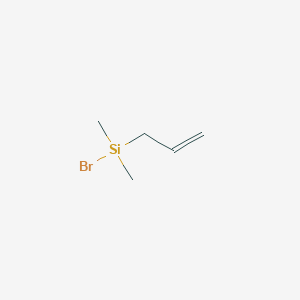

Structure

3D Structure

特性

IUPAC Name |

bromo-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrSi/c1-4-5-7(2,3)6/h4H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEGFNIHBZYLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403306 | |

| Record name | Allylbromodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302911-93-9 | |

| Record name | Allylbromodimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 302911-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Allylbromodimethylsilane

Conventional and Optimized Preparative Routes to Allylbromodimethylsilane

Two principal strategies dominate the synthesis of allylbromodimethylsilane: the Grignard reaction and allylic bromination.

One of the most common and conventional methods for forming a carbon-silicon bond is through the use of a Grignard reagent. adichemistry.com In this approach, allylmagnesium bromide is reacted with a suitable dimethylsilicon dihalide, typically dibromodimethylsilane. The nucleophilic allyl group from the Grignard reagent displaces one of the bromide ions on the silicon center.

A general procedure for the preparation of the necessary allylmagnesium bromide Grignard reagent involves the slow addition of allyl bromide to magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). orgsyn.orgwikipedia.org To prevent the unwanted Wurtz coupling side-reaction that forms 1,5-hexadiene (B165246), it is crucial to maintain a low reaction temperature, typically below 0°C. wikipedia.org Once the Grignard reagent is formed, it can be reacted with dibromodimethylsilane to yield the desired allylbromodimethylsilane.

An alternative synthetic strategy involves the allylic bromination of a suitable precursor, such as allyldimethylsilane (B1587919). This method utilizes a reagent that can selectively introduce a bromine atom at the position adjacent to the double bond. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, often in the presence of a radical initiator like light or peroxides. youtube.comchadsprep.com This reaction proceeds via a free-radical chain mechanism. libretexts.org

Investigation of Mechanistic Aspects in Allylbromodimethylsilane Synthesis

The mechanisms underpinning the primary synthetic routes to allylbromodimethylsilane are well-established in organic chemistry.

The Grignard synthesis of allylbromodimethylsilane proceeds through a nucleophilic substitution at the silicon center. The carbon-magnesium bond in allylmagnesium bromide is highly polarized, rendering the allylic carbon nucleophilic. mnstate.edu This nucleophile attacks the electrophilic silicon atom of dibromodimethylsilane. The reaction mechanism involves the formation of a transient intermediate where the silicon atom is coordinated to both the incoming allyl group and the departing bromide ion. The expulsion of a magnesium bromide salt results in the formation of the new carbon-silicon bond.

The allylic bromination of allyldimethylsilane with N-bromosuccinimide follows a free-radical chain reaction pathway. libretexts.org The process is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by light or a chemical initiator, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the allylic position of allyldimethylsilane, the carbon adjacent to the double bond. This abstraction is energetically favored due to the formation of a resonance-stabilized allylic radical. The resulting allylic radical then reacts with a molecule of bromine (Br2), which is present in low concentrations, to form allylbromodimethylsilane and a new bromine radical, which propagates the chain reaction. masterorganicchemistry.com The use of NBS is critical as it maintains a low, steady concentration of bromine, which favors the radical substitution pathway over competing electrophilic addition to the double bond. masterorganicchemistry.com

Influence of Reaction Conditions on Synthetic Efficiency and Purity

The success of synthesizing allylbromodimethylsilane with high yield and purity is heavily dependent on the careful control of various reaction parameters for both the Grignard and allylic bromination routes.

In the Grignard synthesis , the choice of solvent is crucial. Ethereal solvents like diethyl ether and THF are essential to solvate and stabilize the Grignard reagent. adichemistry.com Temperature control is paramount during the formation of allylmagnesium bromide to minimize the formation of 1,5-hexadiene as a byproduct. wikipedia.org The stoichiometry of the reactants also plays a significant role. Using a slight excess of dibromodimethylsilane can help to ensure the complete consumption of the Grignard reagent, which can simplify purification. However, this may also lead to the formation of diallyldimethylsilane (B75015) if the reaction is not carefully controlled. The rate of addition of the Grignard reagent to the silicon dihalide and the reaction temperature during this step can also influence the product distribution.

For the allylic bromination route , the choice of solvent is important to prevent side reactions. Non-polar solvents such as carbon tetrachloride are often used. libretexts.org The concentration of bromine is a critical factor; a low concentration, as provided by NBS, is necessary to favor substitution over addition to the alkene. youtube.commasterorganicchemistry.com The reaction is typically initiated with light or a radical initiator, and the temperature needs to be controlled to maintain a steady rate of reaction without promoting undesired side reactions. The purity of the starting allyldimethylsilane is also important, as impurities could potentially interfere with the radical chain reaction.

The following table summarizes the key reaction conditions and their potential impact on the synthesis of allylbromodimethylsilane for both primary routes.

| Reaction Route | Parameter | Influence on Efficiency and Purity |

| Grignard Synthesis | Solvent | Essential for Grignard reagent formation and stability (e.g., diethyl ether, THF). adichemistry.com |

| Temperature | Low temperature during Grignard formation minimizes 1,5-hexadiene byproduct. wikipedia.org | |

| Stoichiometry | Affects product distribution (allylbromodimethylsilane vs. diallyldimethylsilane). | |

| Rate of Addition | Can influence selectivity and minimize side reactions. | |

| Allylic Bromination | Brominating Agent | NBS is preferred to maintain a low Br2 concentration, favoring substitution over addition. youtube.commasterorganicchemistry.com |

| Solvent | Non-polar solvents like CCl4 are typically used to avoid side reactions. libretexts.org | |

| Initiator | Light or a radical initiator is required to start the free-radical chain reaction. | |

| Temperature | Needs to be controlled to maintain a steady reaction rate and prevent decomposition. |

Reactivity and Mechanistic Elucidation of Allylbromodimethylsilane in Organic Transformations

Fundamental Reactivity Patterns: Electrophilic, Nucleophilic, and Radical Pathways

The reactivity of allylbromodimethylsilane can be categorized into three primary pathways: it can act as a source of a nucleophilic allyl group, the silicon center can be electrophilic, and it can participate in radical reactions.

Nucleophilic and Electrophilic Pathways Allylsilanes, in general, are recognized as effective carbon nucleophiles. acs.org The nucleophilicity originates from the carbon-carbon double bond of the allyl group. This reactivity is significantly enhanced by the presence of the silicon atom through a phenomenon known as the silicon β-effect, where the silicon atom stabilizes a developing positive charge at the β-position (the carbon adjacent to the one bearing the silicon) via σ-π hyperconjugation. diva-portal.org This stabilization facilitates the attack of the allyl group's terminal (γ) carbon onto an electrophile in an SE' (substitution, electrophilic, with rearrangement) mechanism. mcgill.ca

Conversely, the silicon atom in allylbromodimethylsilane is attached to an electronegative bromine atom, rendering it susceptible to nucleophilic attack. This electrophilic character is often exploited by using fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF), which have a high affinity for silicon. rsc.org The formation of a hyper-coordinate penta- or hexa-coordinate silicon species increases the electron density on the allyl group, further enhancing its nucleophilicity and making the silicon-carbon bond more prone to cleavage. nih.gov Some reactions showcase this dual reactivity, where the allylsilane moiety can act as both a nucleophile and an electrophile within the same transformation. rsc.org

Radical Pathways Allylsilanes can also engage in transformations via radical intermediates. Silyl (B83357) radicals can be generated from precursors like chlorosilanes through electroreduction or from various silanes using photoredox catalysis. nih.govchemrxiv.orgresearchgate.net These silyl radicals readily add to unsaturated carbon-carbon bonds to form new silicon-carbon bonds. nih.gov

Specifically for allylsilanes, radical allylations are important carbon-carbon bond-forming reactions. nih.gov For example, photoenzymatic allylation of α-chloroamides has been achieved using allylsilanes in conjunction with flavin-dependent 'ene'-reductases (EREDs). The mechanism is distinct from traditional radical allylations and involves radical termination through the β-scission of the silyl group to yield a silyl radical. nih.gov Furthermore, enantioselective free radical allyl transfers from allylsilanes can be achieved when promoted by chiral Lewis acids, demonstrating a sophisticated level of control over radical processes. acs.org

Table 1: Summary of Fundamental Reactivity Pathways

| Reactivity Pathway | Description | Key Mechanistic Feature | Typical Activator/Condition |

|---|---|---|---|

| Nucleophilic | The C=C double bond of the allyl group acts as a nucleophile. | Silicon β-effect stabilizing a transient carbocation. diva-portal.org | Lewis Acids (e.g., TiCl4, BF3·OEt2) |

| Electrophilic | The silicon center is attacked by a nucleophile. | Formation of a hyper-coordinate silicon intermediate. nih.gov | Fluoride Ions (e.g., TBAF) |

| Radical | Participation in reactions involving radical intermediates. | Generation of a silyl radical followed by addition or β-scission. nih.gov | Photoredox Catalysis, Electrochemistry nih.govnih.gov |

Stereochemical Control in Allylbromodimethylsilane-Mediated Reactions

Controlling the stereochemical outcome of reactions is a central goal in organic synthesis. In reactions involving allylsilanes, stereocontrol is often achieved with a high degree of precision.

The Lewis acid-mediated addition of allylsilanes to electrophiles typically proceeds through an SE' mechanism, which is often stereospecific. nih.gov Chirality can be transferred from an enantioenriched allylsilane, specifically from the α-position relative to the silicon atom, to the newly formed stereocenter in the product. nih.gov The stereochemical course of these additions is highly dependent on the orientation of the reactants in the transition state. Most additions of electrophiles to allylsilanes are anti processes, where the electrophile approaches the double bond from the face opposite to the departing silyl group. scielo.org.mx

The geometry of the allylsilane double bond (E or Z) is also crucial in determining the final stereochemistry of the product. nih.gov Furthermore, chiral auxiliaries attached to the allylsilane can effectively direct the stereochemical course of a reaction. For instance, a benzyloxy group suitably positioned on a chiral allylsilane was found to reverse the typical diastereoselectivity in cyclization reactions, suggesting a switch from kinetic to thermodynamic control facilitated by neighboring group participation. nih.gov

Catalytic asymmetric methods provide another powerful strategy for stereocontrol. Chiral catalysts can enable the use of racemic allylsilanes to generate products with high diastereo- and enantioselectivity. nih.gov In some cases, highly organized, bicyclic transition states are invoked to explain the high levels of stereoselectivity observed, particularly in intramolecular reactions where the silane (B1218182) is covalently tethered to the electrophile's functional group. researchgate.net

Table 2: Factors Influencing Stereochemical Control

| Controlling Factor | Description | Example Mechanism/Reaction |

|---|---|---|

| Substrate Chirality | Use of an enantioenriched allylsilane transfers chirality to the product. nih.gov | Stereospecific SE' reaction. |

| Transition State Geometry | The relative orientation of the electrophile and the silyl group (typically anti-periplanar) dictates the stereochemical outcome. scielo.org.mx | Lewis acid-mediated additions to aldehydes. |

| Chiral Auxiliaries | A chiral group attached to the substrate directs the approach of the reagent. nih.gov | Intramolecular cyclizations of chiral allylsilanes. |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment, controlling the stereochemistry even with a racemic substrate. nih.gov | Silver-catalyzed Hosomi-Sakurai reaction. |

Detailed Mechanistic Studies of Silicon-Carbon Bond Activation and Formation

The cleavage and formation of the silicon-carbon (Si-C) bond are central to the utility of allylbromodimethylsilane. The activation of the Si-C bond for cleavage can be achieved through several distinct mechanisms.

Electrophilic Activation (β-Effect): The most common pathway for the activation of the Si-C bond in allylsilanes involves reaction with an electrophile. The stability of the intermediate β-silyl carbocation significantly lowers the activation energy for the reaction. diva-portal.orgcore.ac.uk The attack of the electrophile at the γ-carbon of the allyl group is followed by the cleavage of the C-Si bond to restore the double bond in a new position.

Nucleophilic Activation (Hyper-coordinate Silicon): Activation can also be initiated by a nucleophile, such as a fluoride ion, attacking the electrophilic silicon center. This forms a five- or six-coordinate silicate (B1173343) species. nih.gov In these hyper-coordinate intermediates, the Si-C bond is elongated and weakened, making it more susceptible to cleavage by an electrophile. nih.gov This pathway is crucial for reactions performed under basic or neutral conditions.

Transition-Metal-Mediated Activation: In reactions catalyzed by transition metals like palladium, Si-C bond activation can occur via oxidative addition of the bond to a low-valent metal center. frontiersin.org For example, a Pd(0) catalyst can insert into the C-Si bond of a strained silacycle to form a palladasilacyclopentane intermediate, which can then undergo further reaction. frontiersin.org

Radical-Mediated Activation and Formation: In radical pathways, Si-C bond formation often occurs through the addition of a silyl radical to an alkene. nih.gov Conversely, Si-C bond cleavage can be a key termination step, such as the β-scission of a silyl group from a carbon-centered radical to form an alkene and a silyl radical. nih.gov

Mechanistic studies, including kinetic analyses and computational modeling, have been instrumental in elucidating these pathways. For instance, the Lewis acid-promoted rearrangement of α-silyloxy allylic silanes is suggested to proceed through an ionic pathway involving a contact ion pair, driven by the alleviation of steric strain and electronic stabilization. researchgate.net

Regioselectivity and Diastereoselectivity in Allylbromodimethylsilane Applications

The selective formation of one constitutional isomer (regioselectivity) or one diastereomer (diastereoselectivity) over others is a hallmark of the synthetic utility of allylsilanes.

Regioselectivity In the vast majority of electrophilic substitutions, allylsilanes react with high regioselectivity at the γ-carbon of the allyl system, which is accompanied by a shift of the double bond (the SE' pathway). mcgill.canih.gov This is a direct consequence of the mechanism involving the stable β-silyl carbocation intermediate.

In transition-metal catalysis, regioselectivity can be more complex and is often controlled by the choice of ligand, additives, or reaction conditions. nih.govnih.govbeilstein-journals.org For example, in the palladium-catalyzed Tsuji-Trost reaction, the regioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a critical issue. orgsyn.orgpku.edu.cn So-called "soft" nucleophiles (those with a conjugate acid pKa < 25) typically attack the less sterically hindered terminus of the π-allyl complex. pku.edu.cn The use of specific ligands can reverse this inherent selectivity. nih.gov In some cases, reactions can be rendered highly regioselective by conducting them in unique solvent systems like ionic liquids, which can favor a specific mechanistic pathway. liv.ac.uk

Diastereoselectivity Diastereoselectivity in allylsilane additions to carbonyls and imines is frequently explained by invoking organized, cyclic transition states, often analogized to the Zimmerman-Traxler model for aldol (B89426) reactions. harvard.edu In these models, the relative orientation of the substituents on the newly forming bond is determined by minimizing steric interactions, such as 1,3-diaxial interactions, within a chair-like six-membered ring. harvard.edu

The geometry of the allylsilane itself is a key determinant of diastereoselectivity. For instance, (Z)-crotylsilanes generally lead to syn-homoallylic alcohols, while (E)-crotylsilanes produce the anti-diastereomers. harvard.edu This control arises from the preferred orientation of the substituents in the lowest energy transition state. Additionally, high diastereoselectivity can be achieved through substrate control, where existing stereocenters in the reacting partners dictate the stereochemical outcome of the reaction. nih.gov In intramolecular reactions, the conformational constraints of the tether connecting the allylsilane and the electrophile can lead to exceptionally high levels of diastereoselectivity. nih.gov

Table 3: Controlling Selectivity in Allylsilane Reactions

| Selectivity Type | Governing Principle | Example |

|---|---|---|

| Regioselectivity | Attack at the γ-carbon of the allyl group. nih.gov | Hosomi-Sakurai reaction (SE' pathway). |

| Regioselectivity | Controlled by ligands and additives in catalysis. nih.gov | Palladium-catalyzed allylic alkylation. |

| Diastereoselectivity | Formation of an organized, chair-like transition state. harvard.edu | Zimmerman-Traxler model for additions to carbonyls. |

| Diastereoselectivity | Influence of the allylsilane double bond geometry (E/Z). harvard.edu | Reactions of (E)- and (Z)-crotylsilanes. |

Strategic Applications of Allylbromodimethylsilane in Advanced Organic Synthesis

Construction of Complex Molecular Architectures via Allylbromodimethylsilane

The synthesis of complex molecules is a central goal of organic chemistry, often requiring methods that build up a carbon skeleton in a controlled and predictable manner. nih.govnih.gov Allylbromodimethylsilane, as an allylsilane reagent, contributes to this field by enabling the introduction of an allyl group, which is a versatile functional handle for further chemical transformations.

The primary reaction involving allylsilanes is the addition to electrophiles, such as aldehydes and ketones, which creates a new carbon-carbon bond and installs a homoallylic alcohol moiety. frontiersin.org This process not only extends the carbon chain but also introduces two valuable functional groups—a hydroxyl group and a terminal alkene—into the molecule. These groups can be independently and selectively manipulated in subsequent steps, allowing for the stepwise construction of molecular complexity. For example, the newly formed alcohol can be used to direct further reactions or be transformed into other functional groups, while the alkene is available for a wide array of addition and rearrangement reactions. This dual functionality makes intermediates derived from allylbromodimethylsilane powerful precursors for building polycyclic and stereochemically rich structures. northwestern.edu

Role in Carbon-Carbon Bond Forming Reactions: Allylation and Beyond

The formation of carbon-carbon (C-C) bonds is fundamental to the synthesis of all organic molecules. illinois.edunih.govvanderbilt.edu Allylbromodimethylsilane, like other allylsilanes, is a key reagent for C-C bond formation, most notably through allylation reactions. The cornerstone of this reactivity is the Hosomi-Sakurai reaction, which involves the Lewis acid-catalyzed addition of an allylsilane to a carbonyl compound. frontiersin.orgnih.gov

In this reaction, a Lewis acid (e.g., titanium tetrachloride, boron trifluoride) activates the carbonyl compound, making it more electrophilic. The allylsilane then attacks the activated carbonyl carbon, forming a stable β-silyl carbocation intermediate, which subsequently eliminates the silyl (B83357) group to yield a homoallylic alcohol. wikipedia.org This reaction is highly reliable and provides a straightforward method for creating C-C bonds with excellent functional group tolerance. nih.gov

Beyond simple aldehydes and ketones, the allylation can be extended to other electrophiles, expanding its synthetic utility. The versatility of allylsilanes allows for their participation in a range of C-C bond-forming transformations that are central to modern synthetic strategies.

| Reaction Type | Electrophile | Product | Key Features |

|---|---|---|---|

| Hosomi-Sakurai Allylation | Aldehydes, Ketones | Homoallylic Alcohols | Lewis acid catalyzed; high functional group tolerance; forms a C-C bond and a new stereocenter. |

| Conjugate Addition | α,β-Unsaturated Ketones | δ,ε-Unsaturated Ketones | 1,4-addition of the allyl group; expands carbon framework. |

| Allylation of Imines | Imines, Iminium ions | Homoallylic Amines | Produces nitrogen-containing compounds; important for alkaloid synthesis. |

| Allylation of Acetals/Ketals | Acetals, Ketals | Homoallylic Ethers | Requires strong Lewis acid activation; forms C-O and C-C bonds. organic-chemistry.org |

Divergent Synthetic Pathways Enabled by Allylbromodimethylsilane

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally distinct compounds from a common intermediate. rsc.org The products derived from reactions with allylbromodimethylsilane are ideally suited to serve as these pivotal intermediates or branching points.

A homoallylic alcohol, the typical product of a Hosomi-Sakurai reaction, contains two distinct and chemically orthogonal functional groups: a secondary alcohol and a terminal double bond. This structural feature is the key to enabling divergent pathways.

Pathway A (Alkene Manipulation): The terminal alkene can undergo a variety of transformations, such as epoxidation, dihydroxylation, ozonolysis, or hydroboration-oxidation. Each of these reactions leads to a new, distinctly functionalized molecule while leaving the alcohol group untouched for later modification.

Pathway B (Alcohol Manipulation): Conversely, the hydroxyl group can be oxidized to a ketone, protected, or converted into a leaving group for substitution reactions. These transformations can be performed while preserving the alkene for subsequent reactions.

By selectively addressing one functional group while preserving the other, a single starting homoallylic alcohol can be converted into a wide array of complex and diverse structures, demonstrating the power of this reagent in enabling synthetic divergence.

Application in Natural Product Synthesis and Medicinal Chemistry Intermediates

The synthesis of natural products and their analogs for medicinal chemistry relies on efficient and stereocontrolled methods for constructing complex molecular architectures. nih.govmcgill.canih.gov The allylation of carbonyl compounds using allylsilanes like allylbromodimethylsilane is a widely applied strategy in the total synthesis of biologically active molecules, particularly those with polyketide or terpene backbones. frontiersin.orgnih.govwikipedia.org

The introduction of a homoallylic alcohol moiety establishes a key stereocenter and provides a functional handle for subsequent cyclization or chain-elongation steps. This approach has been instrumental in the synthesis of various complex natural products, where the controlled formation of carbon-carbon bonds is paramount. mdpi.com

In medicinal chemistry, the generation of novel molecular scaffolds is crucial for drug discovery. boehringer-ingelheim.com Intermediates synthesized using allylbromodimethylsilane are valuable starting points for creating libraries of related compounds. By modifying the homoallylic alcohol products, medicinal chemists can systematically alter a molecule's structure to optimize its biological activity, selectivity, and pharmacokinetic properties, aiding in the development of new therapeutic agents. mdpi.comnih.gov

Green Chemistry Considerations in Allylbromodimethylsilane Utilization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.org The use of organosilicon reagents like allylbromodimethylsilane can be evaluated against these principles to assess their environmental impact. mdpi.com

Key green chemistry principles relevant to allylbromodimethylsilane reactions include:

Catalysis: The Hosomi-Sakurai reaction relies on Lewis acids that are often used in stoichiometric amounts. A key goal in green chemistry is to develop catalytic versions of these reactions that use only small, recoverable amounts of the acid, thereby reducing waste. sigmaaldrich.com

Reduction of Derivatives: Allylation reactions often proceed with high chemoselectivity, which can reduce the need for protecting groups on other functionalities in the substrate. Avoiding such protection/deprotection steps shortens the synthesis, saves reagents, and prevents waste. acs.orgsigmaaldrich.com

Safer Solvents and Byproducts: Research in organosilane chemistry is moving towards the use of less hazardous solvents. mdpi.com Furthermore, the silicon-based byproducts (e.g., siloxanes) are generally considered to have lower toxicity compared to byproducts from heavy metal reagents (like organotin compounds), which are also used for allylation. frontiersin.org

Energy Efficiency: Many allylsilane additions can be conducted at or below room temperature, which helps to minimize the energy requirements of the process. sigmaaldrich.com

| Green Chemistry Principle | Application to Allylsilane Utilization | Potential for Improvement |

|---|---|---|

| Prevention | Silicon byproducts are generally less toxic than many heavy-metal alternatives (e.g., tin). | Developing syntheses that generate recyclable silicon byproducts. |

| Atom Economy | Lower than ideal due to the stoichiometric silyl byproduct. | Designing catalytic cycles where the silyl group is regenerated. |

| Catalysis | Often requires stoichiometric Lewis acids. | Development of highly efficient, truly catalytic systems with low catalyst loading. |

| Reduce Derivatives | High chemoselectivity can eliminate the need for protecting groups. acs.org | Further enhancing selectivity to broaden substrate scope without protection. |

| Design for Energy Efficiency | Many reactions proceed at or below ambient temperature. sigmaaldrich.com | Optimizing catalysts to allow for efficient reactions at room temperature for all substrates. |

Computational and Theoretical Investigations of Allylbromodimethylsilane Systems

Quantum Chemical Characterization of Allylbromodimethylsilane Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic properties of allylbromodimethylsilane. These calculations can determine the distribution of electrons within the molecule, identify the energies of molecular orbitals, and predict how the molecule will interact with other chemical species.

Key electronic structure descriptors that can be calculated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap provides insight into the molecule's kinetic stability and reactivity.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique that can be used to understand the bonding and electronic structure of allylbromodimethylsilane. d-nb.info NBO analysis can provide information about the hybridization of atomic orbitals, the nature of chemical bonds (e.g., sigma vs. pi bonds), and the extent of electron delocalization within the molecule. d-nb.info

Below is a hypothetical table of calculated electronic properties for allylbromodimethylsilane, which could be generated from quantum chemical computations.

| Property | Calculated Value (Arbitrary Units) |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 9.0 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Si | +0.45 |

| Mulliken Charge on Br | -0.35 |

Note: The values in this table are illustrative and would need to be calculated using specific quantum chemistry software and methods.

Modeling Reaction Mechanisms and Transition States Involving Allylbromodimethylsilane

Computational modeling is a valuable tool for investigating the step-by-step processes of chemical reactions involving allylbromodimethylsilane. dlr.deaaqr.org By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products. johnhogan.info This includes locating and characterizing transition states, which are the high-energy structures that molecules must pass through during a chemical transformation. johnhogan.infowikipedia.org

Transition state theory (TST) is a fundamental concept used in these investigations. johnhogan.infowikipedia.org TST allows for the calculation of important thermodynamic and kinetic parameters, such as the standard enthalpy, entropy, and Gibbs free energy of activation. johnhogan.infowikipedia.org These values help to predict the rate of a reaction and understand the factors that control its speed. johnhogan.info

For example, a computational study could model the reaction of allylbromodimethylsilane with a nucleophile. The calculations would aim to determine the structure of the transition state and its energy relative to the reactants and products. This information would reveal whether the reaction proceeds through a concerted or stepwise mechanism.

A hypothetical table of calculated activation energies for a reaction of allylbromodimethylsilane is shown below.

| Reaction Pathway | Activation Energy (kcal/mol) |

| SN2 Substitution | 25.3 |

| SN2' Substitution | 28.1 |

Note: These values are for illustrative purposes and would be the result of specific computational investigations.

Recent advancements have also seen the development of machine learning models to predict transition state structures, which can significantly speed up the process compared to traditional quantum chemistry calculations. nih.govmit.edu

Prediction of Spectroscopic Signatures and Conformational Landscapes

Computational methods can predict the spectroscopic properties of allylbromodimethylsilane, which is crucial for its identification and characterization. nih.govarxiv.org Techniques like time-dependent density functional theory (TD-DFT) can be used to calculate the ultraviolet-visible (UV-Vis) spectrum, while other methods can predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netrsc.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Furthermore, computational analysis can explore the conformational landscape of allylbromodimethylsilane. nih.gov Molecules are not static entities; they can exist in various spatial arrangements called conformers. nih.gov Computational methods can identify the different stable conformers of allylbromodimethylsilane and calculate their relative energies. chemrxiv.orgfrontiersin.org This information is important because the reactivity and spectroscopic properties of a molecule can be influenced by its conformation. plos.org

A hypothetical table showing the predicted vibrational frequencies for allylbromodimethylsilane is provided below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=C Stretch | 1645 |

| Si-C Stretch | 850 |

| C-Br Stretch | 680 |

Note: These are example values and would be determined through specific computational chemistry calculations.

Molecular Dynamics Simulations of Allylbromodimethylsilane Reactivity in Solution

Molecular dynamics (MD) simulations offer a way to study the behavior of allylbromodimethylsilane in a more realistic environment, such as in a solvent. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of how allylbromodimethylsilane interacts with its surroundings. youtube.com

These simulations can be used to investigate various aspects of allylbromodimethylsilane's reactivity in solution. For example, an MD simulation could be used to study the diffusion of allylbromodimethylsilane in a particular solvent, which is important for understanding reaction rates. It could also be used to explore how the solvent molecules arrange themselves around allylbromodimethylsilane and how this solvation shell influences its reactivity.

MD simulations can also be used to study the binding of allylbromodimethylsilane to other molecules, such as catalysts or reactants. proquest.com By simulating the binding process, researchers can gain insights into the forces that drive the interaction and the structure of the resulting complex.

Recent tutorials and guides have made running simple MD simulations more accessible, even for those not primarily focused on this area of research. github.io

Development of Predictive Models for Allylbromodimethylsilane Transformations

Predictive modeling, often employing machine learning and artificial intelligence, is an emerging area in chemistry that can be applied to understand and predict the transformations of allylbromodimethylsilane. spectroscopyonline.comrsc.org These models are trained on large datasets of chemical reactions and can learn to recognize patterns that relate the structure of a molecule to its reactivity. arxiv.orgarxiv.org

For instance, a predictive model could be developed to forecast the outcome of a reaction involving allylbromodimethylsilane under a specific set of conditions. This could include predicting the major product, the reaction yield, or the optimal reaction conditions. Such models have the potential to significantly accelerate the process of discovering and optimizing new chemical reactions. rsc.orgopenreview.net

These predictive tools can also be used to suggest reagents and catalysts for a desired transformation of allylbromodimethylsilane. By analyzing the features of the molecule, the model can identify the types of reagents that are most likely to be effective.

A hypothetical table illustrating the output of a predictive model for a reaction of allylbromodimethylsilane is shown below.

| Reactant | Reagent | Predicted Product | Predicted Yield (%) |

| Allylbromodimethylsilane | Phenyl lithium | Allylphenyldimethylsilane | 85 |

| Allylbromodimethylsilane | Water | Allyl(hydroxy)dimethylsilane | 60 |

Note: These are illustrative predictions and would be generated by a trained machine learning model.

Advanced Analytical Techniques for Comprehensive Characterization and Mechanistic Insights in Allylbromodimethylsilane Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., Multinuclear NMR, FT-IR)

High-resolution spectroscopic techniques are foundational for the structural elucidation of allylbromodimethylsilane. A combination of multinuclear Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provides an unambiguous confirmation of its molecular structure.

Multinuclear NMR Spectroscopy offers a detailed view of the atomic environments within the molecule. Key nuclei for the characterization of allylbromodimethylsilane include ¹H, ¹³C, and ²⁹Si.

¹H NMR: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms. The signals for the allyl group are typically observed as complex multiplets in the vinyl region, while the methyl protons attached to the silicon atom appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The olefinic carbons of the allyl group and the methyl carbons bonded to silicon will have distinct chemical shifts.

²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly probing the environment of the silicon atom. huji.ac.il The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For allylbromodimethylsilane, the ²⁹Si NMR signal is expected in a region characteristic of silanes bearing one bromine atom and alkyl/alkenyl groups. pascal-man.comresearchgate.net

A summary of anticipated NMR chemical shifts for allylbromodimethylsilane is presented in the interactive table below, based on typical values for similar structural motifs. libretexts.orgillinois.eduoregonstate.edupdx.edu

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Allylbromodimethylsilane

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Si-CH₃ | 0.4 - 0.6 | Singlet |

| ¹H | Si-CH₂- | 1.7 - 1.9 | Doublet |

| ¹H | -CH=CH₂ | 5.6 - 5.9 | Multiplet |

| ¹H | -CH=CH₂ | 4.8 - 5.1 | Multiplet |

| ¹³C | Si-CH₃ | -2.0 - 2.0 | Quartet |

| ¹³C | Si-CH₂- | 20.0 - 25.0 | Triplet |

| ¹³C | -CH=CH₂ | 130.0 - 135.0 | Doublet |

| ¹³C | -CH=CH₂ | 114.0 - 118.0 | Triplet |

| ²⁹Si | (CH₃)₂Si(Br)- | 15.0 - 25.0 | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups within allylbromodimethylsilane. rsc.org The IR spectrum provides a molecular "fingerprint" that can be used for both identification and assessment of purity. libretexts.org Key absorptions include the stretching and bending vibrations of the allyl group's C=C and C-H bonds, the symmetric and asymmetric vibrations of the methyl groups, and the characteristic vibration of the Si-Br bond.

A table of expected characteristic FT-IR absorption bands for allylbromodimethylsilane is provided below. msu.eduvscht.czresearchgate.netresearchgate.net

Interactive Data Table: Predicted FT-IR Absorption Frequencies for Allylbromodimethylsilane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3080 - 3010 | C-H stretch | =C-H (alkenyl) | Medium |

| 2960 - 2850 | C-H stretch | -CH₃, -CH₂ (alkyl) | Medium-Strong |

| 1640 - 1620 | C=C stretch | Alkene | Medium |

| 1410 - 1400 | C-H bend | Si-CH₂ | Medium |

| 1260 - 1240 | CH₃ symmetric bend | Si-CH₃ | Strong |

| 990 & 910 | C-H bend | -CH=CH₂ (out-of-plane) | Strong |

| 840 - 790 | CH₃ rock | Si-(CH₃)₂ | Strong |

| 550 - 450 | Si-Br stretch | Bromosilane | Medium-Strong |

Advanced Chromatographic and Hyphenated Methods for Reaction Monitoring and Product Isolation (e.g., GC-MS, LC-MS)

To monitor the progress of reactions involving allylbromodimethylsilane and to isolate the resulting products, advanced chromatographic techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful hyphenated methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like many organosilanes. nih.govresearchgate.netresearchgate.net In the context of allylbromodimethylsilane research, GC-MS can be used to:

Monitor reaction progress: By taking aliquots from a reaction mixture at different time intervals, the consumption of allylbromodimethylsilane and the formation of products can be quantified. accesswater.org

Identify byproducts: The mass spectrometer provides structural information on all separable components of a mixture, allowing for the identification of unexpected byproducts.

Assess product purity: After purification, GC-MS can be used to determine the purity of the isolated allylbromodimethylsilane derivatives.

Unexpected gas-phase reactions within the mass spectrometer can sometimes occur during the analysis of organosilanes, necessitating careful interpretation of the mass spectra. wiley.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a complementary technique that is particularly useful for the analysis of less volatile or thermally sensitive derivatives of allylbromodimethylsilane. nih.govdiva-portal.orgthermofisher.com LC-MS is advantageous for:

Analyzing polar products: Derivatives of allylbromodimethylsilane that are too polar for GC analysis can be readily analyzed by LC-MS.

Characterizing reaction intermediates: In some cases, reactive intermediates can be trapped and analyzed by LC-MS.

High-throughput screening: LC-MS can be used for the rapid screening of reaction conditions to optimize the synthesis of allylbromodimethylsilane derivatives.

A hypothetical set of parameters for the GC-MS analysis of a reaction involving allylbromodimethylsilane is presented below.

Interactive Data Table: Example GC-MS Parameters for Reaction Monitoring

| Parameter | Setting |

| Gas Chromatograph | |

| Column | TG-5 SILMS (30 m x 250 µm x 0.25 µm) or similar |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

X-ray Crystallography in the Structural Confirmation of Allylbromodimethylsilane Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov While obtaining suitable single crystals of the relatively simple and reactive allylbromodimethylsilane itself can be challenging, this technique is invaluable for the structural confirmation of its more complex, solid derivatives. caltech.edu

The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. jhu.edu This analysis provides precise information on:

Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation: The spatial arrangement of the atoms in the molecule can be visualized.

Intermolecular interactions: The way molecules are packed in the crystal lattice and the nature of any non-covalent interactions can be studied.

For example, if allylbromodimethylsilane is reacted with a sterically demanding ligand to form a stable, crystalline solid, X-ray crystallography could provide unequivocal proof of the resulting structure, confirming the connectivity and stereochemistry of the new compound. The successful growth of a "good crystal" is often the rate-limiting step in this powerful analytical technique. nih.gov

In Situ and Operando Spectroscopic Studies of Allylbromodimethylsilane Reactivity

To gain a deeper understanding of the reaction mechanisms involving allylbromodimethylsilane, it is often necessary to study the reaction as it happens. In situ (in the reaction vessel) and operando (while the reaction is operating under realistic conditions) spectroscopic techniques allow for the real-time monitoring of reacting species. nih.govornl.govnih.gov

In Situ FT-IR Spectroscopy can be used to follow the concentration changes of reactants, intermediates, and products during a reaction. mdpi.comtaylorfrancis.com By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FT-IR spectra can be collected at regular intervals. This can provide valuable kinetic data and help to identify transient intermediates. For example, in a Grignard-type reaction with a chlorosilane, in situ FT-IR could monitor the disappearance of the Si-Cl bond and the appearance of new vibrational bands corresponding to the product. researchgate.netnih.gov

Operando Raman Spectroscopy is another powerful vibrational spectroscopy technique for studying reactions in real-time. ornl.govsemanticscholar.org It is particularly useful for studying reactions in aqueous media and for observing non-polar bonds that are weak in the IR spectrum. In the context of hydrosilylation reactions, for instance, operando Raman spectroscopy can be used to follow the consumption of the Si-H and C=C bonds, providing insights into the reaction kinetics and catalyst activity. nih.govsemanticscholar.orgwikipedia.org Coupling the spectrometer with a mass spectrometer allows for simultaneous monitoring of both the catalyst structure and the reaction products. ornl.gov

Electrochemical Methods in the Study of Allylbromodimethylsilane Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), can provide valuable information about the reduction and oxidation (redox) properties of allylbromodimethylsilane. wikipedia.orgossila.comlibretexts.org This information is crucial for understanding its behavior in electrochemical reactions and for designing novel synthetic transformations.

Cyclic Voltammetry (CV) involves sweeping the potential of an electrode in a solution containing the analyte and measuring the resulting current. ossila.com A CV experiment with allylbromodimethylsilane could reveal:

Reduction potential: The potential at which the Si-Br bond is electrochemically reduced can be determined. This could lead to the formation of a silyl (B83357) radical or anion, which could then participate in further reactions.

Oxidation potential: The potential at which the allyl group is oxidized can be measured.

Reaction mechanisms: The shape of the cyclic voltammogram can provide clues about the stability of the electrochemically generated species and the kinetics of any coupled chemical reactions. libretexts.org

By studying the redox behavior of allylbromodimethylsilane, it may be possible to develop new electroreductive or electro-oxidative methods for the synthesis of novel organosilicon compounds, potentially offering a more environmentally friendly alternative to traditional chemical methods. nih.govnih.gov

Catalytic Dimensions of Allylbromodimethylsilane in Chemical Transformations

Allylbromodimethylsilane as a Precursor for Catalytically Active Species

The utility of allylbromodimethylsilane as a precursor for catalysts stems from its distinct reactive sites: the silicon-bromine bond and the allylic carbon-carbon double bond. These features allow for its strategic incorporation into larger, catalytically active molecules or onto solid supports.

The silicon-bromine bond is susceptible to nucleophilic substitution, providing a straightforward method for grafting the allyldimethylsilyl moiety onto various scaffolds. For instance, it can react with metal complexes that have nucleophilic centers, leading to the formation of new silicon-metal bonds and the creation of a bespoke organometallic catalyst. This process allows the allyldimethylsilyl group to be introduced as a ligand that can modulate the steric and electronic properties of a metal center.

Furthermore, the allyl group itself is a versatile functional handle. It can participate in a range of transformations, such as hydrosilylation, hydroboration, or epoxidation, to introduce additional donor atoms (e.g., oxygen, nitrogen, phosphorus). This subsequent functionalization can convert the simple allyldimethylsilyl group into a more complex chelating ligand capable of forming stable, active complexes with transition metals. The dual reactivity of allylbromodimethylsilane thus makes it a valuable building block for synthesizing more elaborate catalytic species.

| Precursor Molecule | Key Reactive Group(s) | Potential Transformation for Catalyst Synthesis | Resulting Feature in Catalyst |

| Allylbromodimethylsilane | Si-Br bond, C=C double bond | Nucleophilic substitution at Si; Hydrosilylation/Functionalization of allyl group | Allyldimethylsilyl ligand; Polydentate ligand with Si backbone |

| Trichlorosilane | Si-Cl bonds, Si-H bond | Alcoholysis of Si-Cl; Hydrosilylation | Siloxane linkages; Silyl (B83357) group attachment to substrates |

| Allyl Chloride | C-Cl bond, C=C double bond | Nucleophilic substitution at C; Coordination/activation of C=C bond | Allyl ligand incorporation |

Applications in Homogeneous and Heterogeneous Catalysis

The structural characteristics of allylbromodimethylsilane lend themselves to potential applications in both homogeneous and heterogeneous catalysis, where the catalyst and reactants exist in the same phase or in different phases, respectively. matthey.commdpi.com

Homogeneous Catalysis In homogeneous catalysis, catalysts are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions. wikipedia.org Ligands derived from allylbromodimethylsilane could be used to fine-tune the performance of soluble organometallic catalysts. The allyldimethylsilyl group, when bound to a metal center, can influence the catalyst's stability, solubility, and activity. For example, the steric bulk of the dimethylsilyl group can create a specific coordination environment around the metal, potentially enhancing selectivity in reactions such as asymmetric hydrogenation or cross-coupling. nih.gov The presence of the silicon atom can also modify the electronic properties of the metal, impacting its reactivity.

Heterogeneous Catalysis Heterogeneous catalysts are favored in many industrial processes due to their ease of separation from the product stream and potential for recycling. mdpi.comlucp.net Allylbromodimethylsilane is a candidate for the surface modification of solid supports like silica (B1680970) or alumina. rsc.org The reactive Si-Br bond can be used to covalently anchor the molecule onto the support's surface via reaction with hydroxyl groups. This process immobilizes the allyldimethylsilyl moiety, which can then serve as a tether for catalytically active metal species. The allyl group on the now-functionalized support can be further modified to create specific binding sites, leading to single-site heterogeneous catalysts with well-defined active centers that can mimic the high selectivity of homogeneous systems.

| Catalysis Type | Potential Role of Allylbromodimethylsilane | Example Reaction | Mechanism of Action |

| Homogeneous | Precursor to a soluble silyl ligand | Palladium-catalyzed cross-coupling | The allyldimethylsilyl ligand tunes the electronic/steric environment of the Pd center, affecting reaction rate and selectivity. |

| Heterogeneous | Surface modification agent for a solid support | Immobilized rhodium-catalyzed hydrogenation | Allylbromodimethylsilane is grafted onto silica; the allyl group is functionalized to chelate Rh, preventing leaching and allowing catalyst reuse. |

Ligand Design and Catalyst Optimization Inspired by Allylbromodimethylsilane Scaffolds

Rational ligand design is a cornerstone of modern catalyst development, aiming to control the activity, selectivity, and stability of a catalytic system by modifying the structure of the ligands surrounding the metal center. mit.edu The allylbromodimethylsilane structure, or more broadly, the allyldimethylsilyl scaffold, provides a versatile platform for designing new ligands.

The silicon atom acts as a tetrahedral scaffold, from which different functional groups can be projected into space. By systematically modifying the substituents on the silicon atom—for instance, replacing the methyl groups with bulkier or more electron-withdrawing groups—one can precisely tune the steric and electronic environment of the resulting catalyst.

Furthermore, the allyl group serves as a key point for diversification. It can be viewed as a spacer of defined length and geometry that can be functionalized to introduce desired donor atoms. This approach allows for the creation of novel bidentate or tridentate ligands where the silicon atom acts as a backbone. For example, a hydrophosphination reaction across the allyl double bond could install a phosphine (B1218219) group, creating a P,C- or P,Si-type ligand with unique coordination properties. This modularity enables the synthesis of a library of related ligands, facilitating the systematic optimization of a catalyst for a specific chemical transformation. The principles of scaffolding catalysis, where a molecular framework pre-organizes reactants, can be applied to ligands derived from this basic structure to achieve enhanced reaction rates and selectivities. nih.gov

| Scaffold Modification | Target Property | Potential Catalytic Application | Rationale for Optimization |

| Replace methyl groups with isopropyl or tert-butyl groups | Increase steric hindrance | Shape-selective polymerization | A more crowded catalytic pocket can control polymer tacticity. |

| Functionalize allyl group with a phosphine moiety | Introduce a soft donor atom | Asymmetric hydrogenation | Creation of a chiral P,Si-chelating ligand to induce enantioselectivity. |

| Functionalize allyl group with a pyridine (B92270) moiety | Introduce a hemilabile coordinating group | C-H activation | The pyridine can reversibly bind to the metal center, opening a coordination site for substrate activation. |

Future Perspectives and Emerging Research Directions for Allylbromodimethylsilane

Integration with Automation and High-Throughput Experimentation

The fields of chemical synthesis and drug discovery are undergoing a paradigm shift, driven by the adoption of automation and high-throughput experimentation (HTE). These technologies enable the rapid synthesis and screening of vast libraries of compounds, accelerating the discovery of new molecules with desired properties. Allylbromodimethylsilane is well-suited for integration into these automated workflows.

As a reactive building block, allylbromodimethylsilane can be utilized in automated parallel synthesis platforms to generate diverse libraries of organosilanes. For instance, its reaction with various nucleophiles can produce a wide array of functionalized allylsilanes, which can then be screened for biological activity or material properties. Research involving related allyldimethylsilyl-substituted compounds in HTE workflows highlights this potential. In one example, a 2-allyldimethylsilyl-substituted thiophene (B33073) was used as a substrate in high-throughput screening to optimize conditions for a Buchwald-Hartwig amination reaction, a critical transformation in medicinal chemistry. acs.org Such HTE approaches allow for the efficient exploration of reaction parameters (catalysts, ligands, solvents) to identify optimal conditions for coupling the ADMS-containing fragment.

Furthermore, the allyldimethylsilyl group is finding use in advanced manufacturing technologies that rely on high-throughput processes. A patent for a 3D printing method involving laser transfer printing, capable of processing over 1 kg of material per hour, lists a trimethyl[(allyldimethylsilyl)cyclopentadienyl]platinum(IV) complex as a potential component in the printing compound. google.com This suggests a role for allylsilane derivatives in the rapid prototyping and manufacturing of complex objects, where the silicon-containing group may contribute to the material's curing properties or final performance. The translation of allylbromodimethylsilane into these automated and high-throughput systems will facilitate the discovery of new functional molecules and materials by enabling the systematic exploration of chemical space.

Bio-inspired and Sustainable Transformations Employing Allylbromodimethylsilane

Modern synthetic chemistry is increasingly focused on developing sustainable processes that minimize environmental impact. This involves the use of greener solvents, renewable starting materials, and catalysts based on earth-abundant metals. Allylbromodimethylsilane and the allylsilanes derived from it are becoming integral to this green transition.

Recent research has focused on the synthesis of allylsilanes using sustainable catalytic methods. Copper, an earth-abundant and inexpensive metal, has been successfully employed as a catalyst for the regio- and stereoselective hydrosilylation of allenes to produce (E)-allylsilanes, offering a sustainable alternative to precious metal catalysts like palladium or rhodium. d-nb.infonih.gov Similarly, manganese-based catalysts have been developed for the dehydrogenative silylation of alkenes, providing an efficient and environmentally friendly route to allylsilanes at room temperature. organic-chemistry.org The development of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes further underscores the move towards sustainable silicon chemistry. acs.org These advancements provide greener pathways to access the allylsilane scaffolds for which allylbromodimethylsilane is a key precursor.

In addition to sustainable synthesis, the allyldimethylsilyl (ADMS) group plays a significant role in the synthesis of complex, biologically active natural products. In these contexts, the ADMS group often serves as a "masked hydroxyl" group—a stable surrogate that can be converted to a hydroxyl group at a late stage of a synthesis under mild oxidative conditions. This strategy has been pivotal in the total synthesis of complex molecules such as phorbol (B1677699) and the pyrrolidine (B122466) alkaloid preussin. chinesechemsoc.orgthieme-connect.com This application, while not strictly "bio-inspired," demonstrates the utility of allylsilane chemistry in constructing molecules of biological importance, a field that increasingly intersects with the principles of sustainability and atom economy.

| Catalyst Metal | Sustainable Transformation | Product Type | Reference |

| Copper (Cu) | Hydrosilylation of allenes | (E)-allylsilanes | d-nb.info, nih.gov |

| Manganese (Mn) | Dehydrogenative silylation of alkenes | Allylsilanes | organic-chemistry.org |

| Cobalt (Co) | Dehydrogenative coupling of hydrosilanes | Silyl (B83357) ethers | acs.org |

Rational Design of Next-Generation Organosilane Reagents

While allylbromodimethylsilane is a valuable reagent, there is a growing interest in the rational design of new organosilane reagents with enhanced reactivity, selectivity, and broader functional group tolerance. Research is moving beyond simple precursors to create sophisticated molecules where the silicon center is part of a more complex functional system.

One promising area is the development of novel silylating agents. For example, sodium silylsilanolates have been designed as competent precursors for silylcopper species. These reagents can efficiently deliver a variety of silyl groups, including the allyldimethylsilyl group, in copper-catalyzed reactions under mild conditions. rsc.org This represents a conceptual advance over traditional methods, providing a new platform for transferring the ADMS moiety. The design of such reagents allows for greater control over reactivity and can circumvent the limitations of conventional silylating agents. dicp.ac.cn

Furthermore, research into silicon-stereogenic silanes—chiral molecules with a stereocenter at the silicon atom—is opening new avenues in asymmetric synthesis. nih.gov By modifying the structure of allylbromodimethylsilane, for instance, by replacing one of the methyl groups with a different substituent, it is possible to create chiral analogues. These next-generation reagents could be used in stereoselective transformations, allowing for the synthesis of enantioenriched organosilicon compounds. The development of novel silylzinc reagents, which offer simplified and safer access to highly functionalized organosilanes, further illustrates the trend toward designing more practical and versatile silicon-based tools for organic synthesis. rameshrasappan.com The rational design of these advanced reagents, inspired by the fundamental structure of molecules like allylbromodimethylsilane, will continue to expand the capabilities of organosilicon chemistry.

Interdisciplinary Applications Beyond Traditional Organic Synthesis

The unique properties of the allyldimethylsilyl group are enabling its use in a variety of fields beyond traditional organic synthesis, including materials science, medicinal chemistry, and advanced manufacturing. Allylbromodimethylsilane, as a key entry point to this functional group, is therefore positioned to contribute to significant interdisciplinary advancements.

In materials science , the ability of silicon compounds to form stable siloxane (Si-O-Si) networks is a key feature. Allylbromodimethylsilane can be used to introduce the ADMS group onto surfaces or into polymer matrices. scbt.com Subsequent transformation of the allyl group or polymerization can lead to novel materials with tailored properties, such as hydrophobicity, thermal stability, or specific adhesion characteristics. The inclusion of allylsilane functionalities in polymer chemistry is an active area of research, with applications in advanced coatings, sealants, and biomedical materials. scribd.comscribd.com

In medicinal chemistry , the "silicon switch" strategy, where a carbon atom in a drug molecule is replaced by a silicon atom, can significantly alter the compound's metabolic stability, potency, and pharmacokinetic profile. dicp.ac.cn The development of new silylating reagents is making it easier to synthesize sila-analogs of known drugs for lead optimization. dicp.ac.cn The use of the ADMS group as a masked hydroxyl or a stable lipophilic handle in complex molecule synthesis also represents a valuable tool in drug discovery programs. chinesechemsoc.orgthieme-connect.com

The potential applications continue to expand into other domains. For example, the identification of 2-(allyldimethylsilyl)pyridine (B52283) in a plant extract during a screen for cytotoxic and antioxidant properties, while likely an analytical observation, hints at the presence of such structures in natural systems and their potential biological relevance. europeanreview.org As synthetic and analytical tools become more sophisticated, the unique signature of the ADMS group may find use in chemical biology as a probe or tag. The convergence of its versatile reactivity and the functional properties of the resulting silylated compounds ensures that allylbromodimethylsilane will be a valuable tool in a broad range of scientific disciplines.

Q & A

Q. What are the standard synthetic protocols for allylbromodimethylsilane, and how can purity and structural identity be validated?

- Methodological Answer : Allylbromodimethylsilane is typically synthesized via Grignard or organometallic reactions. A common approach involves reacting allylmagnesium bromide with chlorodimethylsilane in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C). Critical parameters include moisture-free conditions, stoichiometric ratios, and inert atmosphere (N₂/Ar) to prevent side reactions .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to assess volatile impurities and nuclear magnetic resonance (NMR; ¹H, ¹³C, ²⁹Si) to confirm structural identity. Quantitative ²⁹Si NMR is particularly effective for detecting silane byproducts .

- Data Reporting : Include reaction yield, boiling/melting points, and spectral data (e.g., δ values for Si-CH₃ and allyl protons). For reproducibility, document solvent purity, catalyst loadings, and quenching methods .

Q. What safety precautions and storage conditions are critical for handling allylbromodimethylsilane?

- Methodological Answer : Allylbromodimethylsilane is moisture-sensitive and reacts violently with protic solvents. Key precautions include:

- Storage : Under inert gas (Ar) in flame-sealed ampoules or Schlenk flasks at −20°C. Use desiccants like molecular sieves to prevent hydrolysis .

- Handling : Conduct experiments in a fume hood with explosion-proof equipment. Wear nitrile gloves and safety goggles. Neutralize spills with dry sand or sodium bicarbonate .

- Documentation : Report hazard codes (e.g., GHS07/GHS08), LD₅₀ data (if available), and disposal protocols in compliance with institutional guidelines .

Advanced Research Questions

Q. How can contradictory NMR or crystallographic data be resolved when characterizing allylbromodimethylsilane adducts?

- Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., rotational isomerism) or crystal packing effects. To address this:

- Dynamic NMR (DNMR) : Perform variable-temperature ¹H NMR to detect coalescence temperatures and calculate energy barriers for conformational changes .

- X-ray Crystallography : Compare multiple crystal structures to identify dominant conformers. Use Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

- Computational Validation : Optimize geometries using DFT (e.g., B3LYP/6-31G*) and compare calculated vs. experimental NMR chemical shifts .

- Statistical Analysis : Apply R² metrics to evaluate correlation between experimental and theoretical data .

Q. What mechanistic insights explain the divergent reactivity of allylbromodimethylsilane in transition-metal-catalyzed vs. radical-mediated reactions?

- Methodological Answer : The compound’s reactivity is influenced by its dual capacity for σ-bond metathesis (with metals) and homolytic cleavage (under radical conditions).

- Metal-Catalyzed Pathways : Use in situ IR spectroscopy to track Si–C bond activation in Pd-catalyzed cross-couplings. Compare turnover frequencies (TOFs) with/without ligands (e.g., PPh₃) to infer oxidative addition vs. transmetalation steps .

- Radical Pathways : Employ radical traps (e.g., TEMPO) and EPR spectroscopy to detect allyl radical intermediates. Kinetic isotope effect (KIE) studies (e.g., kH/kD) differentiate between H-atom abstraction and chain-transfer mechanisms .

- Controlled Experiments : Contrast reactivity in polar (DMF) vs. nonpolar (hexane) solvents to assess solvent effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。